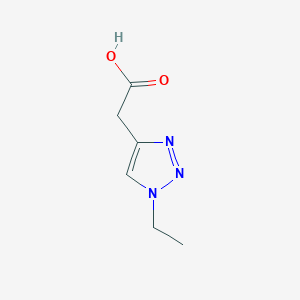

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1-ethyltriazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-4-5(7-8-9)3-6(10)11/h4H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZJGPHYYVSSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid can be achieved through a multi-step process. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate pentahydrate, and a reducing agent like sodium ascorbate. The reaction conditions are generally mild, and the reaction can be performed in a mixture of water and an organic solvent like dimethylformamide .

Industrial Production Methods: For industrial-scale production, continuous flow methods can be employed to enhance efficiency and yield. A metal-free process has been developed for the synthesis of triazole derivatives, which involves the construction of the triazole ring under flow conditions. This method is atom-economical, highly selective, and environmentally benign .

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes classical amidation with primary/secondary amines. This reaction typically employs coupling agents like HOBt/EDCI or carbodiimides in aprotic solvents.

Example :

Reaction with benzylamine in DMF using EDCI/HOBt yields N-benzyl-2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetamide (85% yield).

Key Data :

| Amine | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Benzylamine | EDCI/HOBt | DMF | 85 |

| Cyclohexylamine | DCC/DMAP | THF | 78 |

Nucleophilic Substitution at the Triazole Ring

The triazole nitrogen (N-1) participates in SNAr reactions under basic conditions due to electron-withdrawing effects from adjacent nitrogen atoms .

Mechanism :

-

Deprotonation of N-1 generates a nucleophilic site.

-

Reaction with electrophiles (e.g., alkyl halides) forms N-alkylated derivatives .

Example :

Treatment with methyl iodide in the presence of K₂CO₃ produces 1-ethyl-4-(methoxycarbonylmethyl)-1H-1,2,3-triazole (72% yield) .

Cycloaddition Reactions

The triazole ring can act as a dipolarophile in Huisgen 1,3-dipolar cycloadditions, though this is less common due to its inherent stability. Copper-catalyzed variants are not observed, distinguishing it from terminal alkynes .

Experimental Evidence :

No successful cycloaddition with azides was reported under standard click conditions, likely due to steric hindrance from the ethyl group .

Esterification and Derivatization

The carboxylic acid undergoes esterification via Fischer-Speier or Steglich methods:

Protocol :

-

Fischer-Speier : Reflux with ethanol/H₂SO₄ (4h, 68% yield)

Ester Stability :

| Ester Derivative | Hydrolysis Half-life (pH 7.4) |

|---|---|

| Ethyl ester | >24 hours |

| Pentafluorophenyl ester | 15 minutes |

Metal Coordination

The triazole nitrogen atoms chelate transition metals, forming complexes with catalytic applications:

Complexation Data :

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| Cu(OTf)₂ | 2:1 | Click catalysis |

| PdCl₂ | 1:1 | Suzuki coupling |

Decarboxylation Reactions

Controlled thermal decarboxylation (150–180°C) generates 1-ethyl-1H-1,2,3-triazole as a volatile byproduct :

Kinetic Parameters :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles, including 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid, exhibit significant anticancer properties. A study demonstrated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves interference with cellular signaling pathways critical for cancer cell survival and proliferation .

Antivenom Development

The compound has been investigated for its potential role in developing antivenom therapies. A series of triazole derivatives were synthesized and tested against the toxic effects of snake venoms, specifically from Bothrops jararaca. These derivatives showed promise in inhibiting hemorrhaging and other toxic activities associated with snake bites, suggesting a novel approach to complement existing antivenom treatments .

Diabetes Management

Recent studies have highlighted the potential of triazole derivatives as α-glucosidase inhibitors, which are crucial for managing diabetes. Compounds synthesized from 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid demonstrated competitive inhibition against the enzyme, indicating their potential as therapeutic agents for diabetes management .

Agricultural Science

Plant Growth Regulation

Triazole compounds are known to influence plant growth and development. Research has shown that 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid can act as a plant growth regulator by modulating hormonal pathways within plants. This application is particularly relevant in enhancing crop yields and stress resistance .

Pesticidal Properties

The compound's derivatives have been explored for their pesticidal properties. Studies suggest that certain triazole derivatives exhibit insecticidal activity against agricultural pests. This makes them candidates for developing eco-friendly pesticides that are less harmful to non-target organisms compared to conventional chemical pesticides .

Biochemical Applications

Buffering Agent in Cell Cultures

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid has been utilized as a non-ionic organic buffering agent in biological systems. Its ability to maintain pH levels within a desirable range (6–8.5) makes it suitable for various cell culture applications where pH stability is crucial .

Synthesis of Hybrid Compounds

The compound serves as a building block for synthesizing hybrid molecules that combine triazole with other pharmacologically active moieties. These hybrids have shown enhanced bioactivity profiles and are being investigated for various therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity. For example, triazole derivatives have been shown to inhibit carbonic anhydrase-II by binding to its active site .

Comparison with Similar Compounds

Structural and Functional Analogues

BTTAA (2-(4-((Bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic Acid)

- Structure : BTTAA contains a central triazole ring substituted with two tert-butyl-triazole-methyl groups and an acetic acid moiety.

- Molecular Weight : ~478.5 g/mol (significantly larger due to tert-butyl groups).

- Applications :

- Key Differences :

2-[1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic Acid

- Structure : Features a chlorophenyl and methyl substitution on the triazole ring.

- Status : Discontinued (commercial availability unclear) .

- Higher molecular weight (C₁₁H₁₀ClN₃O₂; ~251.67 g/mol) compared to the ethyl-substituted compound.

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile

- Structure : Replaces the acetic acid group with a nitrile (-CN).

- Molecular Formula : C₆H₈N₄; Molecular Weight: 136.15 g/mol .

- Key Differences :

- The nitrile group reduces polarity and hydrogen-bonding capacity, impacting solubility and biological interactions.

- Likely used in synthetic intermediates rather than direct bioconjugation.

(5-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic Acid

- Structure : Contains an oxazole-phenyl ether substituent and an additional phenyl group.

- Key Differences :

- Increased complexity with oxazole and phenyl groups may enhance target specificity but reduce metabolic stability.

Physicochemical and Functional Comparison

Biological Activity

2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. Triazoles are characterized by a five-membered ring containing three nitrogen atoms, which can interact with various biological targets, including enzymes and receptors. This article explores the biological activity of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid is , with a molecular weight of 174.18 g/mol. The compound features an ethyl group attached to the triazole ring and an acetic acid moiety, which may contribute to its solubility and interaction with biological systems.

Biological Activity

Triazole derivatives have been extensively studied for their antimicrobial , antifungal , anticancer , and anti-inflammatory activities. The specific biological activities of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid include:

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties against a wide range of pathogens. For instance:

- Antibacterial Activity : Triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

Triazoles are well-known in antifungal therapy, particularly in treating infections caused by fungi such as Candida and Aspergillus species. The activity is attributed to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

Triazole derivatives have been explored for their potential in cancer therapy:

- Mechanism : Some studies suggest that they may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

Anti-inflammatory Activity

Certain triazole compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of triazole derivatives similar to 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid:

| Study | Findings |

|---|---|

| Olesen et al. (2003) | Found that triazole derivatives exhibited broad-spectrum antibacterial activity. |

| Gao et al. (2019) | Reported on the antifungal efficacy of triazole compounds against resistant strains. |

| Sharma et al. (2022) | Discussed anticancer properties linked to triazole derivatives and their ability to inhibit specific cancer cell lines. |

The biological activity of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid can be attributed to its structural features:

- Hydrogen Bonding : The presence of nitrogen atoms in the triazole ring allows for hydrogen bonding with biological macromolecules.

- Electrophilic Interactions : The carboxylic acid group can participate in ionic interactions with charged residues on enzymes or receptors.

- Lipophilicity : The ethyl group enhances the lipophilicity of the compound, aiding membrane permeability.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1-ethyl-1H-1,2,3-triazol-4-yl)acetic acid, and how can regioselectivity be controlled?

- Methodological Answer : The compound is typically synthesized via cycloaddition (e.g., Huisgen 1,3-dipolar cycloaddition) or alkylation strategies. For alkylation, regioselectivity is influenced by reaction conditions (solvent, temperature) and catalyst choice. For example, bromoacetate alkylation of 3-methyl-1H-1,2,4-triazole under basic conditions (K₂CO₃/DMF) yields the N-1 isomer, but purification via chromatography is often required due to competing N-2 alkylation . Substituent steric effects and electron-withdrawing/donating groups on the triazole ring also modulate regioselectivity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Elemental analysis : Validates molecular formula (e.g., C₅H₇N₃O₂ for the target compound) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm⁻¹) .

- HPLC-DAD : Assesses purity (>98%) and detects impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR (¹H/¹³C) : Confirms regiochemistry (e.g., N-1 vs. N-2 substitution via chemical shift differences in triazole protons) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). IC₅₀ values are compared to reference drugs like ciprofloxacin .

- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

- Structure-activity relationship (SAR) : Introduce substituents (e.g., methoxy, halogen) at the triazole or acetic acid positions to assess bioactivity trends .

Advanced Research Questions

Q. How can computational modeling resolve contradictory bioactivity data across similar triazole derivatives?

- Methodological Answer :

- Molecular docking : Simulate interactions with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase) using AutoDock Vina. Compare binding energies (ΔG) of active vs. inactive analogs .

- QSAR models : Use Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO, dipole moments) with observed MIC values. Substituent hydrophobicity (logP) often correlates with membrane penetration .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify critical hydrogen bonds or π-π interactions .

Q. What strategies optimize the synthesis yield and scalability of this compound?

- Methodological Answer :

- Solvent optimization : Replace DMF with MeCN or EtOH to reduce side reactions and improve green chemistry metrics .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 30 min) while maintaining >90% yield via controlled dielectric heating .

- Flow chemistry : Implement continuous-flow reactors for azide-alkyne cycloadditions to enhance safety and scalability .

Q. How do substituents on the triazole ring influence physicochemical properties like solubility and stability?

- Methodological Answer :

- Solubility : Measure logP (shake-flask method) and pKa (potentiometric titration). Ethyl groups enhance lipophilicity, while carboxylic acid improves aqueous solubility .

- Stability : Conduct forced degradation studies (pH 1–13, 40–80°C) monitored by HPLC. Triazole derivatives are generally stable under acidic conditions but degrade oxidatively (H₂O₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.